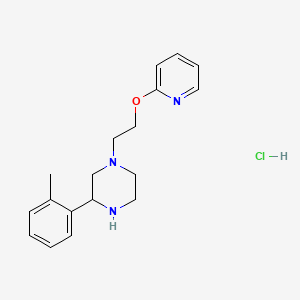
Hoe-679
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hoe-679 is a chemical compound that features a piperazine ring substituted with a pyridyloxyethyl group and an o-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hoe-679 typically involves the reaction of 1-(2-chloroethyl)-3-o-tolylpiperazine with 2-hydroxypyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Hoe-679 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridyloxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring or the pyridyloxyethyl group.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Hoe-679 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Hoe-679 involves its interaction with specific molecular targets. The pyridyloxyethyl group can interact with biological receptors, potentially modulating their activity. The piperazine ring may also play a role in the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(2-Pyridyloxy)ethyl)-4-methylpiperazine hydrochloride
- 1-(2-(2-Pyridyloxy)ethyl)-3-methylpiperazine hydrochloride
- 1-(2-(2-Pyridyloxy)ethyl)-3-phenylpiperazine hydrochloride
Uniqueness
Hoe-679 is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Propiedades
Número CAS |
40737-70-0 |
|---|---|
Fórmula molecular |
C18H24ClN3O |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-1-(2-pyridin-2-yloxyethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-15-6-2-3-7-16(15)17-14-21(11-10-19-17)12-13-22-18-8-4-5-9-20-18;/h2-9,17,19H,10-14H2,1H3;1H |
Clave InChI |
IIYSAAZCHRBJHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2CN(CCN2)CCOC3=CC=CC=N3.Cl |
SMILES canónico |
CC1=CC=CC=C1C2CN(CCN2)CCOC3=CC=CC=N3.Cl |
Sinónimos |
1-(2-(2-pyridyloxy)ethyl)-3-o-tolylpiperazine hydrochloride HOE 679 HOE-679 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















